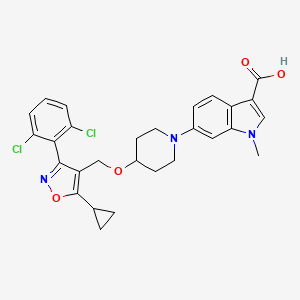
LY2562175
概要
説明
TERN-101は、ターンズ・ファーマシューティカルズ社が開発した、肝臓に分布する非胆汁酸ファルネソイドX受容体(FXR)アゴニストです。 非アルコール性脂肪性肝炎(NASH)の治療における潜在的な可能性が、主に調査されています。NASHは、重度の脂肪肝疾患です .
科学的研究の応用
TERN-101 has shown promise in various scientific research applications, particularly in the field of liver diseases:
Non-Alcoholic Steatohepatitis (NASH): TERN-101 is being investigated for its potential to treat NASH by reducing liver steatosis, inflammation, ballooning, and fibrosis.
Liver Inflammation and Fibrosis: Clinical trials have demonstrated significant improvements in liver inflammation and fibrosis markers in patients treated with TERN-101.
Combination Therapy: TERN-101 is also being explored in combination with other agents, such as thyroid hormone receptor beta (THR-β) agonists, to enhance its therapeutic effects.
作用機序
TERN-101は、肝臓、腸、腎臓で高度に発現する核内受容体であるファルネソイドX受容体(FXR)を活性化することにより、その効果を発揮します。TERN-101によるFXRの活性化は、以下につながります。
胆汁酸合成の調節: FXRの活性化は、胆汁酸の合成を阻害し、肝臓での胆汁酸の蓄積を減少させます.
脂質代謝: FXRの活性化は、脂質代謝を促進し、肝臓の脂肪含有量を減少させます.
抗炎症および抗線維化作用: TERN-101によるFXRの活性化は、肝臓の炎症と線維化を減少させます.
類似化合物の比較
TERN-101は、FXRの肝臓選択的な活性化においてユニークであり、全身的なFXR活性化に伴う潜在的な副作用を最小限に抑えます。類似の化合物には、以下が含まれます。
オベチコール酸: 原発性胆汁性胆管炎の治療に用いられ、NASHの治療のために調査されている別のFXRアゴニストです.
シロフェキソール: NASHの治療のために開発中のFXRアゴニストです.
トロピフェキソール: 肝疾患の治療における潜在的な可能性について研究されている別のFXRアゴニストです.
TERN-101の肝臓選択的な活性化と差別化された耐容性プロファイルは、NASHおよびその他の肝疾患の治療のための有望な候補薬となっています .
生化学分析
Biochemical Properties
LY2562175 promotes transcriptional activation of human FXR in a cell-based co-transfection assay with an EC50 of 193 nM . It also promotes recruitment of a peptide from the nuclear receptor interaction domain of the coactivator SRC-1 with a relative EC50 of 121 nM . This interaction suggests that this compound may play a role in modulating the activity of FXR and its downstream targets, which include various enzymes, proteins, and other biomolecules involved in lipid metabolism .
Cellular Effects
This compound has been shown to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species . This suggests that this compound can influence cell function by modulating lipid metabolism. It may also impact cell signaling pathways and gene expression related to lipid metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic activity on the FXR . By binding to the FXR, this compound can influence the transcription of genes regulated by this receptor, leading to changes in the production of proteins involved in lipid metabolism . This includes changes in gene expression related to the synthesis and transport of bile acids, cholesterol, and triglycerides .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause a dose-dependent decrease in serum cholesterol and serum triglycerides . At a dose of 10 mg/kg, the decrease in cholesterol with this compound is 80% below vehicle-treated animals, and the decrease in serum triglycerides is 76% from the control group .
Metabolic Pathways
This compound is involved in the modulation of the FXR pathway, which plays a crucial role in the regulation of bile acid synthesis and transport, as well as lipid metabolism
準備方法
TERN-101の具体的な合成経路と反応条件は、企業秘密であり、公表されていません。 ターンズ・ファーマシューティカルズ社は、TERN-101の合成と製造を最適化するため、広範な研究開発を行ってきたことが知られています .
化学反応解析
TERN-101は、FXRアゴニストとして、主に肝臓のファルネソイドX受容体と相互作用します。この化合物は、以下を含むさまざまな生化学反応を受けます。
FXRの活性化: TERN-101はFXRに結合して活性化し、胆汁酸の合成、脂質代謝、炎症、および線維化の調節につながります.
7α-ヒドロキシ-4-コレステノン(7α-C4)の阻害: コレステロール生合成の中間体であるこの化合物は、TERN-101によるFXR活性化によって有意に減少します.
線維芽細胞成長因子19(FGF19)の増加: TERN-101によるFXR活性化は、FGF19の増加につながります。FGF19は、胆汁酸の合成とグルコースおよび脂質の代謝を調節します.
科学的研究への応用
TERN-101は、特に肝疾患の分野で、さまざまな科学的研究への応用において有望な結果を示してきました。
化学反応の分析
TERN-101, as an FXR agonist, primarily interacts with the farnesoid X receptor in the liver. The compound undergoes various biochemical reactions, including:
Activation of FXR: TERN-101 binds to and activates FXR, leading to the regulation of bile acid synthesis, lipid metabolism, inflammation, and fibrosis.
Inhibition of 7α-hydroxy-4-cholesten-3-one (7α-C4): This intermediate in cholesterol biosynthesis is significantly reduced upon FXR activation by TERN-101.
Increase in Fibroblast Growth Factor 19 (FGF19): FXR activation by TERN-101 leads to an increase in FGF19, which regulates bile acid synthesis and glucose and lipid metabolism.
類似化合物との比較
TERN-101 is unique in its liver-selective activation of FXR, which minimizes potential side effects associated with systemic FXR activation. Similar compounds include:
Obeticholic Acid: Another FXR agonist used in the treatment of primary biliary cholangitis and being investigated for NASH.
Cilofexor: An FXR agonist in development for the treatment of NASH.
Tropifexor: Another FXR agonist being studied for its potential in treating liver diseases.
TERN-101’s liver-selective activation and differentiated tolerability profile make it a promising candidate for the treatment of NASH and other liver diseases .
特性
IUPAC Name |
6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDFHPBGBMWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103500-20-4 | |
| Record name | TERN-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103500204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERN-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TERN-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVA2ZDV3LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TERN-101 and what is its mechanism of action?
A: TERN-101, also known as LY2562175 or 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR is a nuclear receptor primarily found in the liver and intestines that plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating FXR, TERN-101 exerts downstream effects such as lowering LDL cholesterol and triglycerides, raising HDL cholesterol, and improving insulin sensitivity. [, ]
Q2: What are the preclinical findings regarding the efficacy of TERN-101 in treating nonalcoholic steatohepatitis (NASH)?
A: Preclinical studies in murine models of NASH have demonstrated that TERN-101 effectively reduces liver steatosis, inflammation, ballooning degeneration, and fibrosis. [, ] These findings suggest that TERN-101 may be a promising therapeutic option for the treatment of NASH.
Q3: What is the pharmacokinetic profile of TERN-101?
A: TERN-101 exhibits favorable pharmacokinetic properties, including sustained target engagement in the liver. [, ] Studies in healthy volunteers revealed that TERN-101 capsules led to a sustained decrease in serum 7α-hydroxy-4-cholesten-3-one, a marker of FXR activation, for up to 24 hours after the last dose. [] This sustained target engagement supports its potential for once-daily dosing in humans.
Q4: What are the different formulations of TERN-101 and how do they differ in terms of bioavailability?
A: TERN-101 has been formulated as both capsules and tablets. [] Pharmacokinetic studies in healthy volunteers showed that TERN-101 tablets had increased bioavailability compared to capsules. [] Specifically, the 24-hour plasma exposure of the 5 mg tablet was similar to that of the 25 mg capsule. []
Q5: Has TERN-101 been investigated in clinical trials for NASH?
A: Yes, TERN-101 has advanced to clinical trials for the evaluation of its safety and efficacy in humans with NASH. [, , , ] Notably, TERN-101 has demonstrated potent target engagement and a favorable exposure-response profile in NASH patients. [] Furthermore, a Phase 2a study (LIFT study) showed that TERN-101 was well-tolerated and demonstrated similar safety and efficacy in NASH patients with and without COVID-19 exposure. []
Q6: What is the safety profile of TERN-101 based on preclinical and clinical data?
A: Preclinical and clinical studies indicate that TERN-101 is generally well-tolerated. [, ] In healthy volunteers, no reports of pruritus, a common side effect of FXR agonists, were observed. [] The LIFT study further supports the favorable safety profile of TERN-101 in NASH patients. []
Q7: Are there any ongoing studies investigating the potential of TERN-101 in combination therapy for NASH?
A: Yes, research is underway to explore the efficacy of TERN-101 in combination with other therapeutic agents for the treatment of NASH. One such study is investigating the combination of TERN-101 with TERN-501, a selective agonist of the thyroid hormone receptor beta (THRβ). [] Preliminary findings suggest that this combination therapy may have synergistic effects in improving NASH outcomes in preclinical models. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

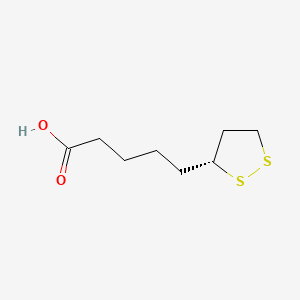
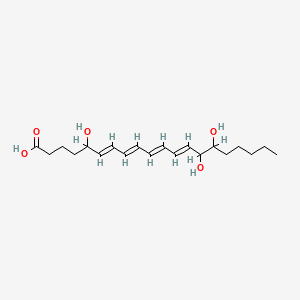
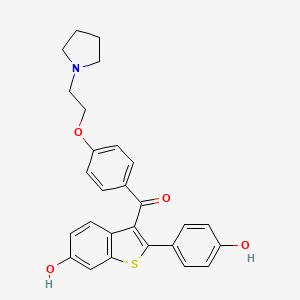

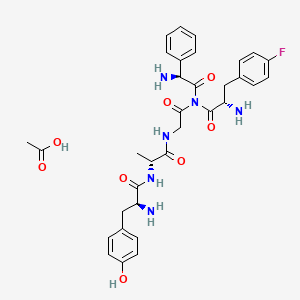
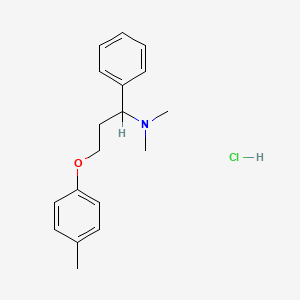

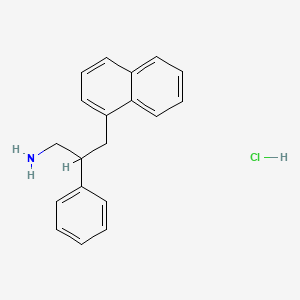

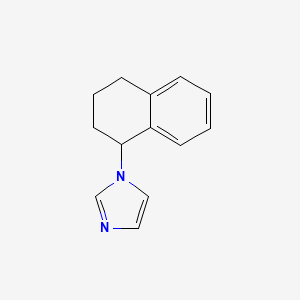
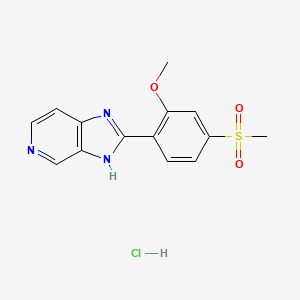

![(2S)-N-[(2R)-1-[[2-[[1-(dimethylamino)-3-phenylpropan-2-yl]-ethylamino]acetyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1675581.png)
